molecular formula C20H19ClN2O3S B3488213 4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole

4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole

Cat. No.: B3488213
M. Wt: 402.9 g/mol
InChI Key: PUKSYSPCEUHHQO-UHFFFAOYSA-N
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Description

The compound “4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole” is a complex organic molecule that contains several functional groups. These include a sulfonyl group (-SO2-), a chlorophenyl group (a benzene ring with a chlorine atom), a methylphenyl group (a benzene ring with a methyl group), a pyrrolidinyl group (a five-membered ring containing nitrogen), and an oxazole group (a five-membered ring containing oxygen and nitrogen) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl, chlorophenyl, and oxazole groups could make the compound susceptible to various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-14-6-2-3-7-17(14)18-22-19(20(26-18)23-12-4-5-13-23)27(24,25)16-10-8-15(21)9-11-16/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKSYSPCEUHHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole
Reactant of Route 2
4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole
Reactant of Route 3
4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole
Reactant of Route 4
4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole
Reactant of Route 5
4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole
Reactant of Route 6
4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole

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